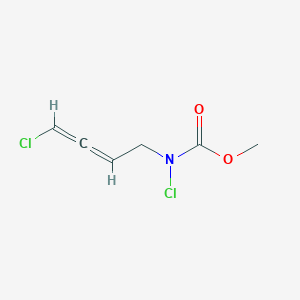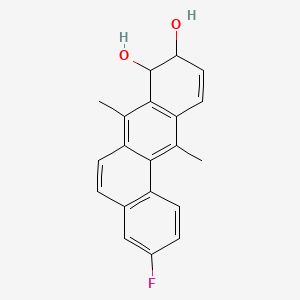
3-Fluoro-7,12-dimethyl-8,9-dihydrotetraphene-8,9-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-7,12-dimethyl-8,9-dihydrotetraphene-8,9-diol: is a synthetic organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a fluorine atom, two methyl groups, and two hydroxyl groups attached to a tetraphene backbone. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-7,12-dimethyl-8,9-dihydrotetraphene-8,9-diol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-7,12-dimethyl-8,9-dihydrotetraphene-8,9-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-fluoro-7,12-dimethyl-8,9-dihydrotetraphene-8,9-dione.
Reduction: Formation of 3-fluoro-7,12-dimethyl-8,9-dihydrotetraphene.
Substitution: Formation of 3-amino-7,12-dimethyl-8,9-dihydrotetraphene-8,9-diol.
Scientific Research Applications
3-Fluoro-7,12-dimethyl-8,9-dihydrotetraphene-8,9-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 3-Fluoro-7,12-dimethyl-8,9-dihydrotetraphene-8,9-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and altering their signaling pathways.
DNA Intercalation: Intercalating into DNA and affecting its replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-7,12-dimethyl-8,9-dihydrotetraphene-8,9-diol
- 11-Fluoro-7,12-dimethyl-8,9-dihydrotetraphene-8,9-diol
- (8S,9S)-3-Fluoro-7,12-dimethyl-8,9-dihydrobenzo[a]anthracene-8,9-diol
Uniqueness
3-Fluoro-7,12-dimethyl-8,9-dihydrotetraphene-8,9-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
87559-70-4 |
|---|---|
Molecular Formula |
C20H17FO2 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
3-fluoro-7,12-dimethyl-8,9-dihydrobenzo[a]anthracene-8,9-diol |
InChI |
InChI=1S/C20H17FO2/c1-10-15-7-8-17(22)20(23)19(15)11(2)14-5-3-12-9-13(21)4-6-16(12)18(10)14/h3-9,17,20,22-23H,1-2H3 |
InChI Key |
MLCPZPOMXILTQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C2=C(C4=C1C(C(C=C4)O)O)C)C=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate](/img/structure/B14404059.png)


![Butyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14404076.png)
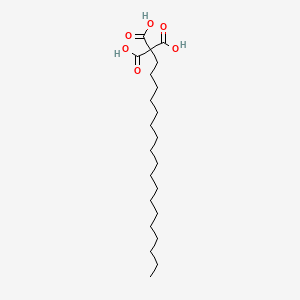
![1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one;oxalic acid](/img/structure/B14404078.png)
![N'-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14404091.png)


![(NE)-N-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)methylidene]hydroxylamine](/img/structure/B14404116.png)
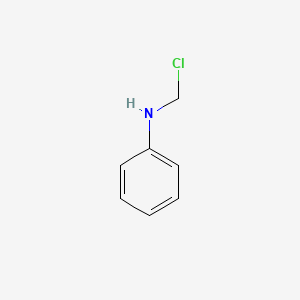
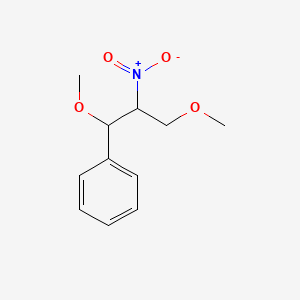
![16-Azabicyclo[10.3.1]hexadec-13-ene](/img/structure/B14404125.png)
